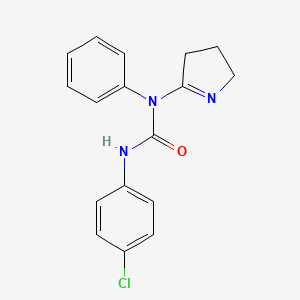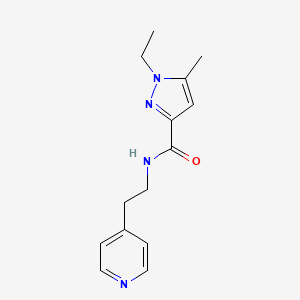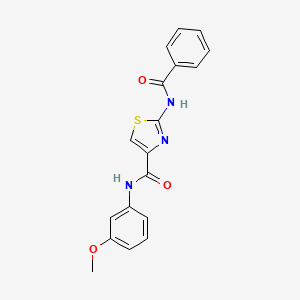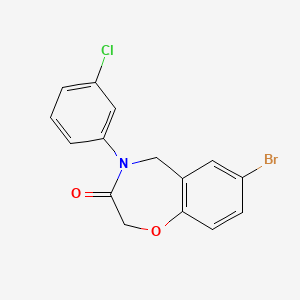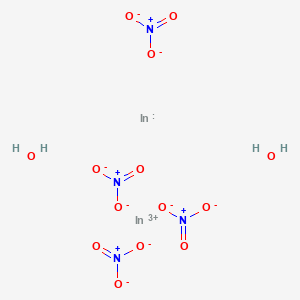
Nitric acid, indium(3+) salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to off-white crystalline solid that is highly soluble in water, methanol, and ethanol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitric acid, indium(3+) salt, hydrate (9CI) is typically synthesized by reacting metallic indium with nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of indium and the formation of the nitrate salt. The general reaction can be represented as follows:
[ \text{In (s) + 6HNO}_3 \text{(aq) → In(NO}_3\text{)}_3 \text{(aq) + 3NO}_2 \text{(g) + 3H}_2\text{O (l)} ]
The resulting solution is then evaporated to obtain the hydrated form of indium(III) nitrate .
Industrial Production Methods
In industrial settings, the production of nitric acid, indium(3+) salt, hydrate (9CI) involves the use of high-purity indium metal and concentrated nitric acid. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid, indium(3+) salt, hydrate (9CI) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: It can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or sulfate can replace nitrate ions under appropriate conditions.
Major Products
Oxidation: Indium oxide (In2O3) is a common product.
Reduction: Metallic indium is obtained.
Substitution: Indium chloride or indium sulfate can be formed.
Aplicaciones Científicas De Investigación
Nitric acid, indium(3+) salt, hydrate (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: It is utilized in biochemical assays and as a reagent in various biological experiments.
Mecanismo De Acción
The mechanism of action of nitric acid, indium(3+) salt, hydrate (9CI) involves its ability to act as a Lewis acid. In catalytic reactions, it can activate electrophilic substrates or facilitate the formation of reactive intermediates. This property makes it useful in various catalytic processes, including organic synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- Indium(III) chloride (InCl3)
- Indium(III) sulfate (In2(SO4)3)
- Indium(III) acetate (In(C2H3O2)3)
Uniqueness
Compared to other indium compounds, nitric acid, indium(3+) salt, hydrate (9CI) is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a Lewis acid. This versatility makes it particularly valuable in a wide range of applications, from chemical synthesis to industrial manufacturing .
Propiedades
InChI |
InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYYXQVGIBQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4In2N4O14- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
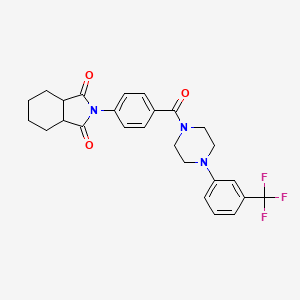
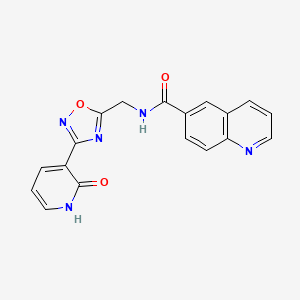
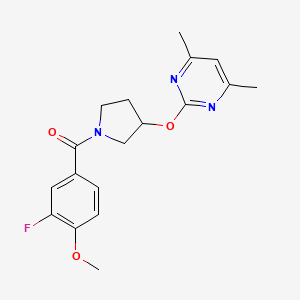
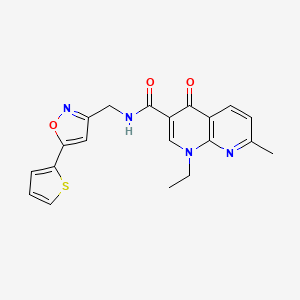
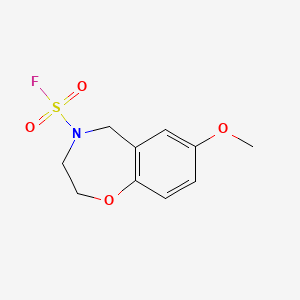
![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)
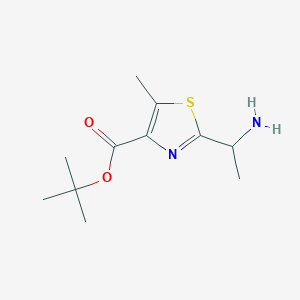
![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2817834.png)
